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Compound of Interest

Compound Name: Furfuryl tetrahydropyranyladenine

Cat. No.: B184445 Get Quote

Disclaimer: Direct experimental data on "Furfuryl tetrahydropyranyl adenine" is not available in

the public domain. This guide is based on the known off-target effects of the parent compound,

N6-furfuryladenine (Kinetin), and other N6-substituted purine analogs. The principles and

methodologies described are broadly applicable for investigating the off-target profile of novel

adenine derivatives.

Troubleshooting Guide
This guide addresses common experimental issues that may arise from unintended interactions

of N6-substituted adenine compounds.

Q1: My compound shows significant cytotoxicity at concentrations where the primary target is

not fully inhibited. What could be the cause?

A1: This is a classic indicator of off-target activity. Purine analogs can exhibit toxicity through

multiple mechanisms unrelated to your primary target.[1] These include:

Inhibition of Essential Kinases: Many kinases are essential for cell survival and proliferation.

Broad-spectrum kinase inhibition can lead to toxicity.[2]

Induction of Genotoxic Stress: Some purine analogs can interfere with DNA synthesis and

repair, leading to DNA damage and apoptosis.[3][4]
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Metabolic Disruption: Analogs like N6-furfuryladenosine can be metabolized into nucleotide

forms that cause rapid ATP depletion, leading to an energy crisis and cell death.[4]

Immunosuppressive Effects: Purine analogs can induce apoptosis in lymphocytes, which

may be an unintended effect in non-immunological studies.[3]

Suggestion: Perform a cell viability assay alongside a direct target engagement assay at

various concentrations. If toxicity occurs at concentrations lower than those required for target

engagement, an off-target investigation is warranted.

Q2: I'm observing a cellular phenotype that isn't consistent with the known function of my

intended target. How can I begin to identify the cause?

A2: This discrepancy strongly suggests that one or more off-targets are responsible for the

observed phenotype. A systematic approach is needed to deconvolve the compound's

mechanism of action. Small molecule drugs, on average, bind to a minimum of 6-11 distinct

targets.[5]

Suggestion: Start with a broad-based screening approach to identify potential protein

interactions.

Kinase Profiling: Screen the compound against a large panel of kinases, as they are a

common off-target class for adenine-like molecules.[6][7]

Proteome-wide Target Identification: Employ methods like the Cellular Thermal Shift Assay

(CETSA) coupled with mass spectrometry to get an unbiased view of protein binding

partners in a cellular context.[8]

Computational Prediction: Use in silico tools based on chemical similarity or molecular

docking to generate a list of potential off-targets for initial investigation.[5][9]

Q3: My in vitro assay results are potent, but the compound is ineffective or shows unexpected

effects in cell-based assays. Why the difference?

A3: Several factors can cause this discrepancy:
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Cell Permeability: The compound may not efficiently cross the cell membrane to reach its

intracellular target. The tetrahydropyranyl group may affect solubility and permeability.

Metabolic Conversion: The compound might be rapidly metabolized into an inactive form

within the cell. Conversely, it could be converted into a more active (or toxic) metabolite, as

seen with N6-furfuryladenosine being converted to a nucleotide form by adenosine kinase.[4]

Off-Target Engagement: In the complex cellular environment, your compound may bind more

readily to a highly expressed off-target, effectively lowering the free concentration available

to engage your primary target.

Suggestion: Use a target engagement assay that works in intact cells, such as CETSA, to

confirm that your compound is reaching and binding to its intended target in a cellular

environment.[10]

Frequently Asked Questions (FAQs)
Q1: What are the most common off-target families for N6-substituted adenine analogs?

A1: Based on their structural similarity to adenosine and ATP, these compounds frequently

interact with ATP-binding proteins. The two most prominent off-target families are:

Protein Kinases: The human kinome contains over 500 members, many of which use ATP as

a phosphate donor.[2] The adenine core of your compound is a common scaffold for kinase

inhibitors, making kinases a very likely off-target class.[6][11] Inhibition of cell cycle kinases

like Cyclin-Dependent Kinases (CDKs) is a known activity.[4]

Adenosine Receptors: These are a class of G protein-coupled receptors (GPCRs) that play

crucial roles in various physiological processes. N6-substituted adenines are known to act as

antagonists or agonists at A1, A2a, and A3 adenosine receptors.[12][13]

Q2: How can I determine if my compound's off-target effects are on kinases?

A2: Kinase profiling is the standard method for determining kinase selectivity.[6][14] This

involves screening your compound against a large, diverse panel of purified kinase enzymes

and measuring its inhibitory activity. These services are widely available commercially. The
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results will provide an IC50 or percent inhibition value for each kinase, revealing any

unintended targets.

Q3: What is a Cellular Thermal Shift Assay (CETSA) and how can it help identify off-targets?

A3: CETSA is a powerful biophysical technique used to verify and identify protein-ligand

interactions directly in cells or tissue lysates.[10] The principle is that when a compound binds

to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-

induced denaturation.[15]

Workflow: Cells are treated with the compound, heated to various temperatures, and then

lysed. The soluble protein fraction (containing non-denatured proteins) is then quantified.

Application: A shift in the melting temperature of a protein in the presence of the compound

indicates a direct binding interaction.[8] When combined with mass spectrometry, CETSA

can be used on a proteome-wide scale to identify both on- and off-targets in an unbiased

manner.[8]

Quantitative Data Summary
No specific binding data for Furfuryl tetrahydropyranyl adenine was found. The following table

summarizes the binding affinities of related N6-substituted 9-methyladenine compounds for

various adenosine receptors, demonstrating the potential for this class of molecules to interact

with non-kinase off-targets.[13]
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Compound Receptor Assay Type K_i / K_B (µM)
Selectivity
Profile

N6-Cyclopentyl-

9-methyladenine
A1 (Rat Brain)

Radioligand

Binding
0.5 A1 Selective

A1 (Rat Fat

Cells)

Adenylate

Cyclase
1.3

A2 (Human

Platelets)

Adenylate

Cyclase
5

A2 (PC12 Cells)
Adenylate

Cyclase
25

9-Methyladenine A1 (Rat Brain)
Radioligand

Binding
100 A2 Selective

A1 (Rat Fat

Cells)

Adenylate

Cyclase
100

A2 (Human

Platelets)

Adenylate

Cyclase
24

A2 (PC12 Cells)
Adenylate

Cyclase
24

Data adapted from Daly JW, et al. (1986).[13]

Experimental Protocols
Protocol 1: General Radiometric Kinase Profiling Assay
This protocol describes a standard method for assessing compound activity against a purified

kinase, often used in large screening panels.[14][16]

Objective: To measure the inhibitory effect of a compound on the activity of a specific protein

kinase.

Materials:
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Purified, active kinase enzyme.

Specific substrate peptide or protein for the kinase.

Test compound (e.g., Furfuryl tetrahydropyranyl adenine) dissolved in DMSO.

Kinase reaction buffer (contains MgCl₂, DTT, etc.).

[γ-³³P]-ATP (radioactive ATP).

1% Phosphoric acid solution.

Filter paper membrane (e.g., P81 phosphocellulose).

Scintillation fluid and microplate scintillation counter.

Procedure:

Reaction Preparation: In a 96-well plate, prepare the kinase reaction mixture. For each well,

add:

Kinase reaction buffer.

Specific substrate.

Test compound at the desired final concentration (typically from a 10-point dilution series).

Include "no compound" (positive control) and "no enzyme" (negative control) wells.

Purified kinase enzyme.

Initiation: Start the reaction by adding [γ-³³P]-ATP to each well. The final ATP concentration

should ideally be at or near the K_m for the specific kinase.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.

Termination: Stop the reaction by spotting a portion of the reaction mixture from each well

onto the filter paper membrane. The phosphorylated substrate will bind to the
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phosphocellulose paper, while the unreacted [γ-³³P]-ATP will not.

Washing: Wash the filter paper multiple times with 1% phosphoric acid to remove all

unbound [γ-³³P]-ATP.

Detection: Dry the filter paper, add scintillation fluid, and measure the radioactivity in each

spot using a microplate scintillation counter. The signal is directly proportional to the amount

of phosphorylated substrate, and thus to the kinase activity.

Analysis: Calculate the percent inhibition for each compound concentration relative to the

positive control. Plot the results to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) -
Western Blot Method
This protocol describes how to validate the engagement of a specific target protein by a

compound in intact cells.[10]

Objective: To determine if the compound binds to and thermally stabilizes a target protein in a

cellular environment.

Materials:

Cultured cells expressing the target protein.

Complete cell culture medium.

Test compound dissolved in DMSO.

Phosphate-buffered saline (PBS).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

PCR machine with a thermal gradient function or multiple heat blocks.

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

Primary antibody specific to the target protein.
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Secondary antibody (HRP-conjugated).

Chemiluminescence substrate.

Procedure:

Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test

compound at the desired concentration or with vehicle (DMSO) as a control. Incubate for a

sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.

Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS

containing the compound/vehicle.

Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler

and apply a temperature gradient (e.g., from 40°C to 65°C in 2-3°C increments) for 3

minutes. Leave one aliquot at room temperature as a non-heated control.

Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing

freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

The supernatant contains the soluble, non-denatured proteins. The pellet contains

aggregated/denatured proteins.

Protein Quantification: Carefully collect the supernatant from each sample and determine the

protein concentration.

Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by

SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the

target protein.

Detection: Incubate with a secondary antibody and visualize the protein bands using a

chemiluminescence detection system.

Analysis: Quantify the band intensity for each temperature point. Plot the intensity (relative to

the non-heated control) versus temperature for both the vehicle- and compound-treated
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samples. A rightward shift in the melting curve for the compound-treated sample indicates

thermal stabilization and confirms target engagement.

Signaling Pathways and Workflows

Mitogenic Stimuli
(e.g., Growth Factors)

Cyclin D Synthesis
CDK4/6

 Activates

Rb

 Phosphorylates
(inactivates)

E2F

 Inhibits

Cyclin E Synthesis

S-Phase Entry
(DNA Replication)

 Promotes

CDK2

 Activates

 Phosphorylates
(inactivates)

N6-Adenine Analog
(Potential Off-Target Effect)

 Inhibits

Click to download full resolution via product page

Caption: Potential off-target inhibition of CDK2 by an N6-adenine analog, disrupting G1/S cell

cycle progression.[17][18]
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Caption: A systematic workflow for the identification and validation of small molecule off-target

effects.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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